Superior In Vitro Binding Potency Versus Clinical Benzodiazepines
In head-to-head radioligand binding comparisons, bretazenil (Ro 16-6028) exhibited the highest potency among benzodiazepine-site ligands evaluated for inhibition of [35S]TBPS binding, a functional assay of GABAA receptor-coupled chloride channel modulation [1]. The rank order of potency was bretazenil > clonazepam > flunitrazepam > diazepam [2]. Notably, despite its superior potency, bretazenil produced only 27% maximal inhibition compared to diazepam's 49%, directly confirming its partial agonist profile at the level of receptor binding [3].
| Evidence Dimension | Inhibition of [35S]TBPS binding (IC50) and maximal inhibition (efficacy) |
|---|---|
| Target Compound Data | IC50 = 6.1 nM; maximal inhibition = 27% |
| Comparator Or Baseline | Diazepam: IC50 = 91.1 nM, maximal inhibition = 49%; Clonazepam: IC50 = 7.9 nM, maximal inhibition = 34%; Flunitrazepam: IC50 = 13.6 nM, maximal inhibition = 41% |
| Quantified Difference | Bretazenil is ~15-fold more potent than diazepam (6.1 nM vs. 91.1 nM) and 1.3-fold more potent than clonazepam; maximal inhibition is 45% lower than diazepam (27% vs. 49%) |
| Conditions | [35S]TBPS binding assay in rat cerebral cortical membrane preparations |
Why This Matters
This direct potency comparison establishes bretazenil as the optimal choice for experiments requiring high-affinity benzodiazepine-site occupancy with controlled, submaximal receptor activation.
- [1] Finn DA, Gee KW. A comparison of Ro 16-6028 with benzodiazepine receptor 'full agonists' on GABAA receptor function. Eur J Pharmacol Mol Pharmacol. 1993;247(3):233-237. View Source
- [2] Finn DA, Gee KW. A comparison of Ro 16-6028 with benzodiazepine receptor 'full agonists' on GABAA receptor function. Eur J Pharmacol Mol Pharmacol. 1993;247(3):233-237. View Source
- [3] Finn DA, Gee KW. A comparison of Ro 16-6028 with benzodiazepine receptor 'full agonists' on GABAA receptor function. Eur J Pharmacol Mol Pharmacol. 1993;247(3):233-237. View Source
